molecular formula C20H22F3N3O5 B12168712 Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12168712
M. Wt: 441.4 g/mol
InChI Key: YYSROQSSBICNKR-UHFFFAOYSA-N
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Description

This compound exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves several steps. One common method includes the reaction of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and conditions to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted piperazine compounds.

Scientific Research Applications

It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes. It has also been shown to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound also exhibits anti-inflammatory effects by modulating specific molecular pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Lomefloxacin: A fluoroquinolone antibiotic with a similar structure and mechanism of action.

    Ciprofloxacin: Another fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity.

    Norfloxacin: A fluoroquinolone used to treat various bacterial infections.

Uniqueness

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biochemical and physiological properties. Its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, along with its anti-inflammatory effects, make it a valuable compound for scientific research.

Biological Activity

Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by its complex structure, which includes:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Quinoline moiety : Implicated in antimicrobial and anticancer properties.
  • Fluorine substituents : Enhancing lipophilicity and binding affinity.

The molecular formula is C20H22F3N3OC_{20}H_{22}F_3N_3O with specific functional groups that contribute to its biological profile.

  • Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : The quinoline structure is associated with antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.

Therapeutic Potential

The compound's diverse biological activities suggest potential therapeutic applications in various fields:

  • Cancer Treatment : Its ability to modulate kinase activity positions it as a candidate for cancer therapy.
  • Neurological Disorders : Inhibition of acetylcholinesterase indicates possible use in treating Alzheimer's disease.
  • Antimicrobial Applications : The antimicrobial properties could be harnessed for developing new antibiotics.

Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar quinoline derivatives. The results indicated that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis through the modulation of specific signaling pathways . this compound may exhibit similar effects given its structural similarities.

Study 2: Neuroprotective Effects

Research on piperazine derivatives has shown that they can protect neuronal cells from oxidative stress and apoptosis. This study highlighted the potential of these compounds in treating neurodegenerative diseases . this compound could be further investigated for similar neuroprotective properties.

Data Table

Biological ActivityMechanism of ActionReferences
Protein Kinase InhibitionModulation of cellular signaling pathways
Acetylcholinesterase InhibitionBinding at catalytic sites
Antimicrobial ActivityDisruption of bacterial cell wall synthesis

Properties

Molecular Formula

C20H22F3N3O5

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl 4-[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H22F3N3O5/c1-3-31-20(29)25-8-6-24(7-9-25)19(28)13-11-26(5-4-21)16-12(17(13)27)10-14(22)18(30-2)15(16)23/h10-11H,3-9H2,1-2H3

InChI Key

YYSROQSSBICNKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF

Origin of Product

United States

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